
N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide
Descripción general
Descripción
N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, also known as this compound, is a useful research compound. Its molecular formula is C15H19BrN4O4S and its molecular weight is 431.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
O-Desbromo-pyrimidinyl Macitentan, also known as N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, primarily targets the endothelin receptors A and B (ET A and ET B) . These receptors are found on vascular endothelium and smooth muscle cells .
Mode of Action
This compound acts as an antagonist to the endothelin receptors . It binds to these receptors and blocks signaling from endothelin-1 and -2 . This blocking action prevents the vasoconstrictive and proliferative effects of endothelin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the endothelin receptors, it disrupts the pathway, leading to a decrease in intracellular calcium levels . This results in reduced vasoconstriction and cell proliferation .
Pharmacokinetics
It’s known that the parent compound, macitentan, undergoes metabolism via hydrolysis and oxidation, primarily through the cyp3a4 enzyme . The excretion occurs via urine and feces .
Result of Action
The antagonistic action of this compound on the endothelin receptors leads to vasodilation and reduced cell proliferation . This can help manage conditions like pulmonary arterial hypertension (PAH), where there is an abnormal constriction and proliferation of cells in the pulmonary arteries .
Actividad Biológica
N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide, with CAS number 1393813-43-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C15H19BrN4O4S
- Molecular Weight : 431.30 g/mol
- Structure : The compound features a pyrimidine core substituted with a bromophenyl group and a hydroxyethoxy moiety, contributing to its biological properties.
This compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Specific mechanisms include:
-
Antimicrobial Activity :
- Studies indicate that compounds with similar pyrimidine structures demonstrate significant antimicrobial effects against various pathogens. For example, pyrimidine derivatives have shown inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values often ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
- Cell Proliferation Inhibition :
Antimicrobial Studies
A study focusing on the synthesis and antimicrobial evaluation of pyrimidine derivatives found that certain analogs displayed potent activity against bacterial strains. The following table summarizes the antimicrobial activities of related compounds:
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 10 | Escherichia coli |
This compound | TBD | TBD |
Note: Further studies are required to establish specific MIC values for this compound against defined pathogens.
Anti-inflammatory Research
Research has indicated that pyrimidine derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation. For instance, a derivative similar to this compound was shown to reduce levels of pro-inflammatory cytokines in vitro .
Aplicaciones Científicas De Investigación
Chemical Profile
- Molecular Formula : C15H19BrN4O4S
- Molecular Weight : 431.3 g/mol
- CAS Number : 1393813-43-8
Treatment of Inflammatory Lung Diseases
Recent studies have highlighted the efficacy of N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide in treating chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis. The compound acts as an anti-pathogenic agent, selectively targeting pathogenic lung epithelial stem cells (PLESCs).
A notable patent describes methods for administering this compound to inhibit the proliferation of PLESCs, thereby reducing inflammation and promoting recovery in pulmonary tissues affected by chronic conditions . The therapeutic index of this compound is reported to be significantly favorable, enhancing its potential for clinical use.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation and survival of certain cancer cell lines, particularly those associated with lung cancers. By selectively targeting abnormal stem cell populations in tumors, it could provide a novel approach to cancer treatment .
Case Study 1: Efficacy in COPD
In a clinical study, patients with COPD were administered this compound as part of their treatment regimen. Results indicated a significant reduction in symptoms and improvement in lung function over a 12-week period. The study emphasized the compound's ability to selectively inhibit PLESCs, leading to better patient outcomes compared to traditional therapies .
Case Study 2: Anticancer Activity
Another study focused on the compound's effects against lung cancer cell lines demonstrated that it reduced cell viability significantly compared to control groups. The findings suggested that the compound could be developed further as a targeted therapy for lung cancers characterized by high PLESC activity .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Macitentan, and how is purity optimized?
Macitentan is synthesized via a multi-step process involving condensation of 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine with propane-1-sulfonyl chloride. Key steps include:
- Coupling reactions : Bromopyrimidine intermediates are reacted with hydroxyethoxy groups under Mitsunobu conditions (e.g., using TMAD and THF) to form the pyrimidine core .
- Sulfamidation : The sulfamide moiety is introduced via nucleophilic substitution, followed by purification using column chromatography and recrystallization to achieve >98% purity .
- Impurity control : Reverse-phase HPLC (RP-HPLC) is employed to monitor and remove degradation products, such as despropyl metabolites .
Q. What analytical techniques are recommended for characterizing Macitentan?
- Structural elucidation : X-ray crystallography (e.g., CCP4 suite) confirms the planar pyrimidine ring and sulfamide linkage .
- Purity assessment : RP-HPLC with UV detection (λ = 254 nm) resolves impurities, while LC-MS (m/z 588.27 [M+H]⁺) validates molecular weight .
- Solubility profiling : Polar solvents like DMSO and THF are optimal for in vitro assays due to Macitentan’s limited aqueous solubility .
Q. How is Macitentan’s dual endothelin receptor antagonism validated in vitro?
- Receptor binding assays : Competition studies using ¹²⁵I-ET-1 in human smooth muscle cells show IC₅₀ values of 5 nM for ETA and 200 nM for ETB receptors .
- Calcium flux assays : Macitentan inhibits ET-1-induced intracellular calcium rise (EC₅₀ = 10 nM), confirming functional antagonism .
Q. What preclinical models are used to evaluate Macitentan’s efficacy?
- Hypertensive Dahl salt-sensitive rats : Oral administration (10 mg/kg/day) reduces systolic blood pressure by 25% over 4 weeks, demonstrating in vivo potency .
- Pulmonary arterial hypertension (PAH) models : Chronic hypoxia-induced PAH in rodents shows 50% reduction in pulmonary vascular resistance with Macitentan .
Advanced Research Questions
Q. How do pharmacokinetic (PK) properties influence Macitentan’s therapeutic index?
- Tissue distribution : High logP (octanol/water partition coefficient = 4.2) ensures sustained lung and vascular tissue retention .
- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism generates active metabolites (e.g., Aprocitentan), necessitating dose adjustments in hepatic impairment .
- Drug-drug interactions : Co-administration with rifampicin (CYP3A4 inducer) reduces AUC by 60%, requiring PK monitoring .
Q. What experimental designs address contradictory data on ETB receptor blockade?
While Macitentan is primarily ETA-selective, ETB antagonism varies across cell types:
- Controlled ligand exposure : Pre-treatment with 1 µM Macitentan for 30 minutes blocks ETB-mediated β-arrestin1 signaling in colorectal cancer cells .
- Tissue-specific profiling : Radioligand binding in human renal ETB receptors shows 10-fold lower affinity than ETA, clarifying off-target risks .
Q. How is Macitentan repurposed for oncology research?
- Colorectal cancer (CRC) : Macitentan (1 µM) sensitizes CRC cells to oxaliplatin by blocking ET-1/β-catenin-driven invadopodia formation .
- Metastasis inhibition : In vivo xenograft models show 40% reduction in lung metastases with Macitentan + 5-FU combination therapy .
Q. What strategies mitigate Macitentan’s off-target effects in long-term studies?
- Bile salt monitoring : Unlike bosentan, Macitentan does not elevate bile salts in rats, reducing hepatotoxicity risk .
- Cardiac safety panels : ECG and troponin-I assays in primates confirm no QT prolongation or myocardial fibrosis at therapeutic doses .
Q. How are crystallography and computational modeling used to optimize Macitentan derivatives?
- X-ray structures : Co-crystallization with ETA receptor fragments identifies critical hydrogen bonds at Asp147 and His322 residues .
- Molecular dynamics : Simulations predict enhanced selectivity by modifying the sulfamide linker’s hydrophobicity .
Q. What methodologies validate Macitentan’s stability under varying storage conditions?
- Forced degradation studies : Exposure to heat (60°C), light (1.2 million lux-hours), and pH 3–9 solutions identifies hydrolytic cleavage at the sulfamide bond as the primary degradation pathway .
- Long-term stability : RP-HPLC confirms >95% purity after 24 months at 2–8°C in amber vials .
Q. How does Macitentan’s efficacy compare to other endothelin receptor antagonists (ERAs)?
- Bosentan comparison : Macitentan exhibits 10-fold higher oral bioavailability and 50% longer half-life (14 hrs vs. 5 hrs) in humans .
- Clinical outcomes : Phase III trials (SERAPHIN) show a 45% risk reduction in PAH morbidity/mortality vs. placebo, outperforming ambrisentan .
Q. What in silico approaches predict Macitentan’s drug-likeness?
- ADMET profiling : SwissADME predicts high gastrointestinal absorption (TPSA = 118 Ų) and blood-brain barrier exclusion (logBB = -1.2) .
- QSAR models : Substituent modifications at the bromophenyl group improve predicted IC₅₀ values by 2-fold .
Q. How are metabolite profiles characterized in translational research?
- Aprocitentan (M6) quantification : UPLC-MS/MS in rat plasma detects M6 at 20% of parent drug exposure, requiring adjustment in PK/PD models .
- Biliary excretion studies : ¹⁴C-labeled Macitentan shows 70% fecal elimination, with <5% renal excretion .
Q. What statistical methods resolve variability in dose-response studies?
- Nonlinear mixed-effects modeling (NONMEM) : Accounts for inter-species variability in ED₅₀ values (e.g., 3 mg/kg in rats vs. 10 mg/kg in primates) .
- Bootstrap resampling : Validates confidence intervals for EC₅₀ in calcium flux assays, reducing outlier bias .
Q. How is Macitentan’s role in epigenetic modulation explored?
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHFHEQSWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145169 | |
Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393813-43-8 | |
Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393813-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macitentan metabolite M4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393813438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1N5CSC3MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.